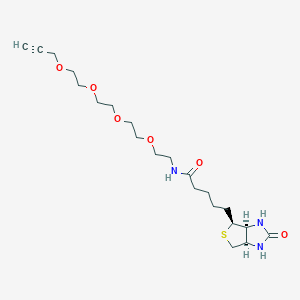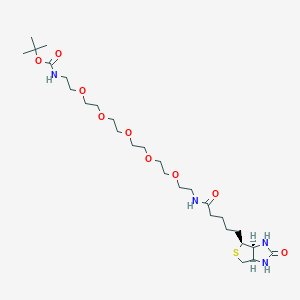
BMDB-Hydrochlorid
Übersicht
Beschreibung
BMDB (Hydrochlorid), auch bekannt als 1-(1,3-Benzodioxol-5-yl)-2-[(Phenylmethyl)amino]-1-butanon-Monohydrochlorid, ist ein synthetisches Cathinon. Cathinone sind eine Klasse von Verbindungen, die strukturell mit Amphetaminen verwandt sind und für ihre stimulierenden Eigenschaften bekannt sind. BMDB (Hydrochlorid) wird hauptsächlich als analytischer Referenzstandard in forensischen und Forschungsanwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
BMDB (hydrochloride) is utilized in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Quality control and forensic analysis in the detection of synthetic cathinones
Biochemische Analyse
Biochemical Properties
The biochemical properties of BMDB Hydrochloride are not well-documented in the literature. As a cathinone, it is likely to interact with various enzymes, proteins, and other biomolecules. Cathinones are known to interact with monoamine transporters, particularly the dopamine transporter, and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Molecular Mechanism
Based on its classification as a cathinone, it is likely to exert its effects at the molecular level through binding interactions with monoamine transporters, potentially leading to changes in neurotransmitter levels and subsequent alterations in gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMDB (Hydrochlorid) beinhaltet die Reaktion von 1,3-Benzodioxol mit 2-Brombutanon in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Benzylamin umgesetzt, um das Endprodukt zu erhalten, das anschließend in seine Hydrochloridsalzform umgewandelt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für BMDB (Hydrochlorid) sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie im Labormaßstab, wobei die Ausbeute und Reinheit optimiert werden. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMDB (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Benzylamin-Einheit stattfinden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriumazid oder Thiole können unter basischen Bedingungen eingesetzt werden
Hauptprodukte
Oxidation: Bildung von Benzodioxolcarbonsäure.
Reduktion: Bildung von Benzodioxolalkohol.
Substitution: Bildung von substituierten Benzylaminen
Wissenschaftliche Forschungsanwendungen
BMDB (Hydrochlorid) wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als analytischer Referenzstandard für Massenspektrometrie und Chromatographie.
Biologie: Untersuchung der Auswirkungen von synthetischen Cathinonen auf biologische Systeme.
Medizin: Untersuchung potenzieller therapeutischer Anwendungen und toxikologischer Wirkungen.
Industrie: Qualitätskontrolle und forensische Analyse beim Nachweis von synthetischen Cathinonen
Wirkmechanismus
BMDB (Hydrochlorid) übt seine Wirkungen hauptsächlich durch eine stimulierende Wirkung aus. Es wird vermutet, dass es die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin im Gehirn erhöht, was zu erhöhter Wachsamkeit und Energie führt. Die genauen molekularen Ziele und beteiligten Pfade sind nicht vollständig verstanden, aber es wird angenommen, dass es mit Monoamin-Transportern interagiert, ähnlich wie andere Cathinone .
Wirkmechanismus
BMDB (hydrochloride) exerts its effects primarily by acting as a stimulant. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness and energy levels. The exact molecular targets and pathways involved are not fully understood, but it is thought to interact with monoamine transporters, similar to other cathinones .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylon: Ein weiteres synthetisches Cathinon mit ähnlichen stimulierenden Eigenschaften.
Methcathinon: Eine strukturell verwandte Verbindung mit starken stimulierenden Wirkungen.
Ethylon: Ähnlich in Struktur und Funktion zu BMDB (Hydrochlorid)
Einzigartigkeit
BMDB (Hydrochlorid) ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine Benzodioxol-Einheit und eine Benzylamin-Gruppe umfasst. Diese Struktur verleiht im Vergleich zu anderen synthetischen Cathinonen besondere pharmakologische Eigenschaften, was sie für spezifische Forschungsanwendungen wertvoll macht .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXPEUAMMQTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342535 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823865-05-9 | |
| Record name | Bmdb (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMDB (hydrochloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















